molecular formula C10H16FN3 B15278624 N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B15278624
M. Wt: 197.25 g/mol
InChI Key: BRGUIUOXNKLJQL-UHFFFAOYSA-N
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Description

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a chemical compound of high interest in research and development, particularly in the field of medicinal chemistry. Its structure, which incorporates a fluoropyridine moiety linked to a dimethylpropane-diamine chain, makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with similar N,N'-dimethylpropane-1,3-diamine scaffolds are recognized as chemical crosslinking reagents . Furthermore, structurally related diamino compounds have been identified as key synthetic intermediates in the development of potential therapeutic agents, such as in the search for new anti-parasitic drugs . The presence of the 2-fluoropyridin-4-yl group is a significant feature, as fluoropyridines are widely employed in pharmaceutical research to fine-tune the properties of drug candidates, influencing their reactivity, metabolic stability, and binding affinity. This reagent is intended for use by qualified researchers as a building block in organic synthesis and drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16FN3

Molecular Weight

197.25 g/mol

IUPAC Name

N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)

InChI Key

BRGUIUOXNKLJQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Fluoropyridine vs. Chloroquinoline: The fluoropyridine moiety in the target compound contrasts with chloroquinoline derivatives like N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543). Chloroquinolines exhibit antimalarial activity due to their ability to intercalate into heme polymers, but fluoropyridines may offer enhanced metabolic stability and reduced toxicity due to fluorine’s electronegativity and smaller atomic radius .
  • Pyridine vs. Quinazoline: Analogues such as N1-(4-(3-aminopyrrolidin-1-yl)-6,7-dimethoxyquinazolin-2-yl)-N3,N3-dimethylpropane-1,3-diamine (OICR19099) incorporate quinazoline cores. Quinazolines are larger heterocycles with planar structures, often used in kinase inhibitors. The fluoropyridine in the target compound may reduce steric hindrance, improving binding to non-kinase targets like epigenetic regulators .

Modifications in the Diamine Chain

  • Dimethyl vs. Diethyl Groups: The N3,N3-dimethyl substitution in the target compound differs from diethyl analogues like N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543).
  • Chain Length and Flexibility :
    Compounds such as N1-(2-fluorophenethyl)-N3,N3-dimethylpropane-1,3-diamine (compound 44, ) replace the pyridine with a fluorophenethyl group, elongating the aromatic substituent. This modification increases lipophilicity, which may enhance membrane permeability but reduce target specificity .

Key Data Table: Structural and Physicochemical Properties

Compound Name Aromatic Substituent Diamine Substitution Molecular Weight (g/mol) Key Application/Activity
N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine 2-Fluoropyridin-4-yl N3,N3-dimethyl ~225.3 (estimated) Target-specific small molecule
Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) 7-Chloroquinolin-4-yl N3,N3-diethyl 323.24 Antimalarial
OICR19099 () 6,7-Dimethoxyquinazolin-4-yl N3,N3-dimethyl 375.41 RBBP4 antagonist
Compound 44 () 2-Fluorophenethyl N3,N3-dimethyl 237.3 (estimated) Antitrypanosomal lead
EDC (N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine) Ethyliminomethylene N3,N3-dimethyl 191.3 Peptide coupling reagent

Q & A

Basic: What are the optimal synthetic strategies for achieving high-purity N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine?

Methodological Answer:
Synthesis requires careful optimization of reaction parameters. Key steps include:

  • Nucleophilic Substitution: Introduce the 2-fluoropyridinyl group via palladium-catalyzed coupling or direct alkylation under inert atmospheres.
  • Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions, followed by acidic deprotection.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
ParameterOptimal RangePurpose
Temperature80–100°CFacilitate coupling efficiency
CatalystPd(dppf)Cl₂ (5 mol%)Cross-coupling acceleration
SolventDry DMF or THFSolubility and reaction stability
Reaction Time12–24 hrsMaximize yield

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